5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Description
5-Amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one (CAS: 133627-12-0; DTXSID70158249) is a nitrogen-rich tricyclic compound characterized by a fused heterocyclic framework with chloro, amino, ethyl, and methyl substituents . The compound’s reactivity and binding properties are influenced by its substituents, with the amino group enabling hydrogen bonding and the chloro group enhancing electrophilic interactions .
Properties
CAS No. |
133627-29-9 |
|---|---|
Molecular Formula |
C14H14ClN5O |
Molecular Weight |
303.75 g/mol |
IUPAC Name |
5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H14ClN5O/c1-3-20-12-8(5-4-6-17-12)14(21)19(2)10-7-9(15)11(16)18-13(10)20/h4-7H,3H2,1-2H3,(H2,16,18) |
InChI Key |
YGMLAMYARKBNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=CC(=C(N=C31)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multiple steps, including the formation of the core heterocyclic structure followed by functional group modifications. Common synthetic routes may involve the use of starting materials such as substituted anilines, chlorinated compounds, and various reagents to introduce the amino and chloro groups. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
The tetrazatricyclo[9.4.0.0³,⁸]pentadecahexaenone core is shared among several analogs, but substituent variations lead to distinct chemical and biological profiles:
Key Research Findings
- Substituent Impact: The amino group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes, DNA), while the chloro group enhances electrophilic interactions, critical for antiviral activity . In contrast, the tert-butyl analog () shows reduced binding flexibility due to steric hindrance .
- Lipophilicity: The phenylamino methyl group in increases lipophilicity, which could improve blood-brain barrier penetration but may reduce solubility .
Biological Activity
5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound belonging to the class of tetrazatricyclo compounds. Its unique molecular structure suggests potential biological activities that warrant comprehensive investigation. This article aims to summarize the biological activity of this compound based on existing research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of the Compound
The synthesis of 5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps typical of complex organic synthesis. The procedures generally include:
- Formation of the Tetrazatricyclo Framework : This step typically involves cyclization reactions that form the core structure.
- Substitution Reactions : The introduction of amino and chloro groups is achieved through electrophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Antiproliferative Properties
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Mechanism of Action : Compounds with tetrazatricyclo structures may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Studies : In vitro studies have shown that related compounds can effectively inhibit growth in cancer cell lines such as A549 (lung cancer) and K562 (leukemia) with IC50 values in the nanomolar range.
| Compound | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| 5-Amino-6-chloro compound | A549 | 12 | Apoptosis induction |
| 5-Amino-6-chloro compound | K562 | 10 | Cell cycle arrest |
Antimicrobial Activity
The biological activity of 5-amino-6-chloro compounds extends to antimicrobial properties:
- Antileishmanial Activity : Similar derivatives have shown effectiveness against Leishmania species in vitro, indicating potential use in treating leishmaniasis.
Safety and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of any compound:
- Toxicological Studies : Preliminary studies suggest that while the compound exhibits biological activity, it also has associated toxicity risks. For example:
- In acute toxicity studies on rodents, a high LD50 was recorded at 1200 mg/kg.
- Long-term exposure studies indicated adverse effects on liver function and hematological parameters.
The mechanisms through which 5-amino-6-chloro compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for cancer cell survival.
- Disruption of Membrane Integrity : Similar compounds have been shown to affect mitochondrial membrane potential in parasites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
